benzyl N'-methyl-N-phenylcarbamimidothioate
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Overview
Description
Benzyl N'-methyl-N-phenylcarbamimidothioate is a chemical compound with the molecular formula C23H23N3S2. It is a derivative of benzyl carbamate and contains a sulfur atom in its structure, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl N'-methyl-N-phenylcarbamimidothioate typically involves the reaction of benzyl chloride with N-methyl-N-phenylcarbamothioic acid. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is heated under reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl N'-methyl-N-phenylcarbamimidothioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfur atom in the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of this compound sulfone.
Reduction: Reduction of the compound can result in the formation of this compound thiol.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl N'-methyl-N-phenylcarbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new pharmaceuticals.
Industry: It is utilized in the production of various chemical products and materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which benzyl N'-methyl-N-phenylcarbamimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, interfering with the activity of certain enzymes involved in biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Benzyl N'-methyl-N-phenylcarbamimidothioate is similar to other carbamate derivatives, such as phenyl N'-methyl-N-phenylcarbamimidothioate and benzyl N'-ethyl-N-phenylcarbamimidothioate. its unique structure, particularly the presence of the sulfur atom, sets it apart from these compounds. This difference in structure can lead to variations in chemical reactivity and biological activity, making this compound a valuable compound in scientific research and industrial applications.
List of Similar Compounds
Phenyl N'-methyl-N-phenylcarbamimidothioate
Benzyl N'-ethyl-N-phenylcarbamimidothioate
This compound sulfone
This compound thiol
Properties
Molecular Formula |
C15H16N2S |
---|---|
Molecular Weight |
256.4 g/mol |
IUPAC Name |
benzyl N'-methyl-N-phenylcarbamimidothioate |
InChI |
InChI=1S/C15H16N2S/c1-16-15(17-14-10-6-3-7-11-14)18-12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,16,17) |
InChI Key |
AHLRNOMVSNGBLR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C(NC1=CC=CC=C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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